(Chlorodifluoromethyl)trimethylsilane

描述

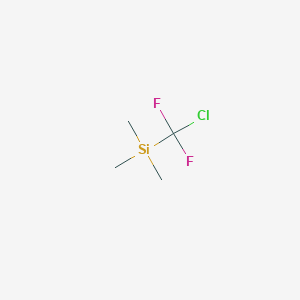

(Chlorodifluoromethyl)trimethylsilane is an organosilicon compound with the molecular formula C4H9ClF2Si. It is a colorless liquid that is used as a reagent in organic synthesis, particularly in the introduction of difluoromethyl groups into organic molecules. The presence of both silicon and fluorine atoms in its structure imparts unique reactivity and properties, making it valuable in various chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions: (Chlorodifluoromethyl)trimethylsilane can be synthesized through the reaction of chlorodifluoromethane with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds as follows:

CF2Cl2+TMSCl→TMSCF2Cl+HCl

where TMSCl represents trimethylsilyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but optimized for large-scale synthesis. This involves the use of continuous flow reactors and efficient separation techniques to ensure high purity and yield of the product.

化学反应分析

Types of Reactions: (Chlorodifluoromethyl)trimethylsilane undergoes various types of chemical reactions, including:

Difluoromethylenation: It reacts with alkenes, alkynes, and other unsaturated compounds to introduce difluoromethylene groups.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorodifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Triphenylphosphine (PPh3): Used in combination with this compound for the synthesis of gem-difluoroolefins from carbonyl compounds.

Chloride Ion Catalysis: At higher temperatures, chloride ions can catalyze the generation of difluorocarbene from this compound.

Major Products:

Gem-Difluoroolefins: Formed from the reaction with carbonyl compounds.

Difluoromethylene Derivatives: Resulting from difluoromethylenation reactions with various substrates.

科学研究应用

Synthetic Organic Chemistry

One of the primary applications of (chlorodifluoromethyl)trimethylsilane is in the synthesis of gem-difluoroolefins . It has been shown to effectively participate in difluoromethylene transfer reactions, particularly when combined with triphenylphosphine. This combination allows for the olefination of carbonyl compounds, demonstrating superior performance compared to other halogenated silanes like bromodifluoromethyltrimethylsilane .

Case Study: Gem-Difluoroolefination

- Objective : To synthesize gem-difluoroolefins from aldehydes and ketones.

- Method : Reaction of this compound with carbonyl compounds in the presence of triphenylphosphine.

- Results : High yields of gem-difluoroolefins were achieved, indicating its effectiveness as a difluoromethylene donor .

Mass Spectrometry Derivatization

This compound serves as a derivatization agent in mass spectrometry. Its unique properties allow for the modification of biomolecules, enhancing their detection and analysis capabilities. This application is particularly valuable in the analysis of complex biological samples where sensitivity and specificity are crucial.

Synthesis of Organofluorine Compounds

The compound acts as a building block for synthesizing various organofluorine compounds. The presence of the -CF2Cl group enables selective transformations into other functional groups, facilitating the creation of complex fluorinated molecules that possess unique properties beneficial in pharmaceuticals and agrochemicals .

Data Table: Comparison of Fluorinated Silanes

| Compound Name | Formula | Application Area | Yield Efficiency |

|---|---|---|---|

| This compound | C5H10ClF2Si | Gem-difluoroolefination | High |

| Bromodifluoromethyltrimethylsilane | C5H10BrF2Si | Gem-difluoroolefination | Low |

| Trifluoromethyltrimethylsilane | C4H9F3Si | Various fluorination reactions | Moderate |

Research on Fluorinated Materials

Research involving this compound has expanded into the development of fluorine-containing materials, which have promising applications in electronics and coatings due to their unique thermal and chemical stability properties. The compound's volatility and reactivity make it suitable for creating advanced materials that require specific fluorinated characteristics .

作用机制

The mechanism of action of (Chlorodifluoromethyl)trimethylsilane involves the generation of difluorocarbene intermediates, which are highly reactive species. These intermediates can insert into carbon-carbon and carbon-heteroatom bonds, leading to the formation of difluoromethylene-containing products. The presence of the silicon atom stabilizes the difluorocarbene, facilitating its reactivity under mild conditions .

相似化合物的比较

(Bromodifluoromethyl)trimethylsilane: Similar in structure but contains a bromine atom instead of chlorine.

(Trifluoromethyl)trimethylsilane: Contains an additional fluorine atom, making it more reactive in certain transformations.

Uniqueness: (Chlorodifluoromethyl)trimethylsilane is unique due to its balanced reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to generate difluorocarbene under mild conditions sets it apart from other similar compounds .

生物活性

(Chlorodifluoromethyl)trimethylsilane, commonly referred to as TMSCF₂Cl, is a fluorinated silane compound that has garnered attention in organic synthesis due to its unique reactivity and potential biological applications. This article explores the biological activity of TMSCF₂Cl, focusing on its synthetic applications, mechanisms of action, and comparative effectiveness with other fluorinated compounds.

TMSCF₂Cl can be synthesized through various methods, including bromo–chloro exchange reactions. Its structure comprises a chlorodifluoromethyl group attached to a trimethylsilyl moiety, which contributes to its reactivity in difluoromethylation reactions. The compound has shown versatility as a difluoromethylene transfer reagent in organic synthesis, particularly in the formation of gem-difluoroolefins from carbonyl compounds .

The biological activity of TMSCF₂Cl primarily stems from its ability to participate in nucleophilic substitutions and radical reactions. The chlorodifluoromethyl group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological targets. This property is particularly valuable in medicinal chemistry, where such intermediates can serve as bioisosteres for enzyme inhibitors .

Comparative Effectiveness

In comparative studies, TMSCF₂Cl has demonstrated superior reactivity compared to other halodifluoromethyl silanes like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) and (trifluoromethyl)trimethylsilane (TMSCF₃). For instance, when used in Wittig-type olefination reactions, TMSCF₂Cl outperformed TMSCF₂Br and TMSCF₃ in generating desired difluoroolefins .

Table 1: Comparative Reactivity of Halodifluoromethyl Trimethylsilanes

| Compound | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| TMSCF₂Cl | Wittig Olefination | 85 | Superior reactivity |

| TMSCF₂Br | Wittig Olefination | 0 | No desired reaction |

| TMSCF₃ | Wittig Olefination | 0 | No reaction observed |

Biological Applications

The potential biological applications of TMSCF₂Cl are primarily focused on its ability to modify biomolecules through difluoromethylation. This modification can enhance the pharmacological properties of compounds by improving their metabolic stability and lipophilicity. For example, difluorinated compounds have been shown to exhibit increased potency against certain enzymes due to their altered interaction profiles .

Case Studies

- Enzyme Inhibition : Research has indicated that compounds modified with difluoromethyl groups exhibit enhanced inhibition against specific enzymes, making them attractive candidates for drug development.

- Bioisosteric Replacement : The use of TMSCF₂Cl in synthesizing bioisosteres has been explored, highlighting its potential in creating more effective therapeutic agents by mimicking the action of natural substrates.

属性

IUPAC Name |

[chloro(difluoro)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClF2Si/c1-8(2,3)4(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLFKUGPLIRHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (Chlorodifluoromethyl)trimethylsilane serves as a precursor for both difluoromethyl (CF2H) and difluoromethylene (CF2) units. This dual reactivity makes it highly valuable in synthesizing various organofluorine compounds, including gem-difluoroolefins. [, ]

A: Research suggests that this compound (TMSCF2Cl) demonstrates superior reactivity compared to TMSCF2Br and TMSCF3 when synthesizing gem-difluoroolefins from carbonyl compounds. [, ]

A: The reaction mirrors a typical Wittig-type gem-difluoroolefination. This compound reacts with PPh3, likely forming a difluoromethylene phosphonium ylide intermediate. This ylide then undergoes olefination with aldehydes or activated ketones, yielding the desired gem-difluoroolefin. [, ]

A: While effective with aldehydes and activated ketones, the reaction of this compound with less reactive ketones might require modified reaction conditions or might not proceed efficiently. []

A: Gem-difluoroolefins are valuable building blocks in organic synthesis. They can be used to prepare various fluorine-containing compounds, which are highly sought after in medicinal chemistry due to their unique properties. They can also act as bioisosteres for enzyme inhibitors. []

A: this compound can be used for the chlorodifluoromethylation of aldehydes in the presence of a catalytic amount of TBAF in polar solvents, producing difluoromethylated alcohols. []

A: Electroreduction of this compound yields different products depending on the solvent system. In THF/HMPA, Me3SiCF2SiMe3, which acts as a difluoromethylene dianion equivalent, is favored. In contrast, THF/TDA-1 favors Me3SiCF2CF2SiMe3, which acts as a perfluorovinyl anion equivalent at room temperature or a tetrafluoroethylene dianion equivalent at low temperatures. This highlights the versatility of this compound in accessing various fluorinated building blocks. []

A: The development and utilization of this compound contribute significantly to the advancement of fluoroalkylation chemistry. This area is crucial for developing new methodologies to incorporate fluorine atoms or fluorinated groups into organic molecules, which has vast applications in pharmaceuticals, agrochemicals, and material sciences. []

A: Several scientific publications and databases provide valuable information. The provided research articles from Semantic Scholar offer detailed insights into the reactions, mechanisms, and applications of this compound. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。